N-(2-chloro-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide
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Overview
Description
“N-(2-chloro-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrimidine ring and the pyrrolidine group would contribute to the aromaticity and polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrimidine ring, the pyrrolidine group, and the amide linkage. The chlorine atom on the phenyl ring could potentially be a site for electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrimidine ring, the pyrrolidine group, and the amide linkage would likely make this compound relatively polar .Scientific Research Applications
Synthesis and Pharmacological Evaluation
Research has been conducted on the synthesis and biological evaluation of compounds related to N-(2-chloro-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide, focusing on their potential as kappa-opioid agonists. For instance, Barlow et al. (1991) synthesized a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides and explored their biological activities as opioid kappa agonists. Their study revealed compounds with potent naloxone-reversible analgesic effects in mouse models, indicating the therapeutic potential of these compounds in pain management (Barlow et al., 1991).
Anticonvulsant Agents
Another significant application is in the development of anticonvulsant agents. Severina et al. (2020) conducted a study on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, examining their interactions with anticonvulsant biotargets and evaluating their effectiveness in rat models. This study provided insights into the structural-anticonvulsant activity correlation and identified compounds with moderate anticonvulsant activity, suggesting a potential avenue for the development of new therapeutic agents (Severina et al., 2020).
Role in Biological Pathways
Furthermore, research into the structural modification of related compounds has shown potential in modulating biological pathways. Zhou et al. (2008) described the design, synthesis, and evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, highlighting its selective inhibition of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. This compound exhibited significant antitumor activity in vivo, underlining the importance of such compounds in cancer therapy (Zhou et al., 2008).
Future Directions
The study of pyrimidine derivatives is an active area of research, and this compound could potentially have interesting biological activities. Future research could involve testing this compound for various biological activities, studying its mechanism of action, and optimizing its structure for increased activity .
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(4-pyrrolidin-1-ylpyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4OS/c1-12-4-5-14(13(18)10-12)20-16(23)11-24-17-19-7-6-15(21-17)22-8-2-3-9-22/h4-7,10H,2-3,8-9,11H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDQWQSEKOBTKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCCC3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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